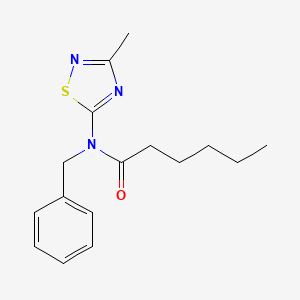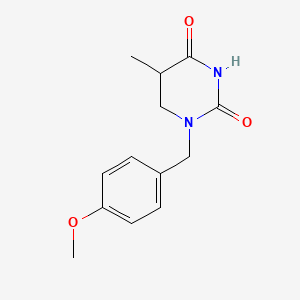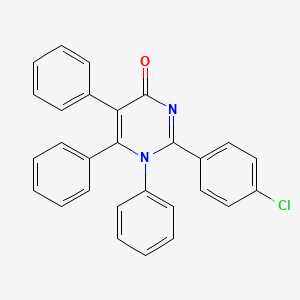
3-(2,5-Dimethoxybenzylidene)dihydrofuran-2(3h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,5-Dimethoxybenzylidene)dihydrofuran-2(3h)-one is an organic compound that belongs to the class of dihydrofurans It is characterized by the presence of a benzylidene group substituted with two methoxy groups at the 2 and 5 positions, attached to a dihydrofuran-2(3h)-one ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethoxybenzylidene)dihydrofuran-2(3h)-one typically involves the condensation of 2,5-dimethoxybenzaldehyde with dihydrofuran-2(3h)-one under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
3-(2,5-Dimethoxybenzylidene)dihydrofuran-2(3h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the methoxy groups or the benzylidene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce benzyl derivatives.
科学的研究の応用
3-(2,5-Dimethoxybenzylidene)dihydrofuran-2(3h)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and interaction with biological macromolecules.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2,5-Dimethoxybenzylidene)dihydrofuran-2(3h)-one involves its interaction with molecular targets such as enzymes or receptors. The benzylidene group can participate in π-π interactions with aromatic residues in proteins, while the methoxy groups can form hydrogen bonds or other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
2,5-Dimethoxybenzaldehyde: A precursor in the synthesis of 3-(2,5-Dimethoxybenzylidene)dihydrofuran-2(3h)-one.
Dihydrofuran-2(3h)-one: The core structure of the compound.
2,5-Dimethoxybenzylideneacetone: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both benzylidene and dihydrofuranone moieties. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C13H14O4 |
|---|---|
分子量 |
234.25 g/mol |
IUPAC名 |
(3Z)-3-[(2,5-dimethoxyphenyl)methylidene]oxolan-2-one |
InChI |
InChI=1S/C13H14O4/c1-15-11-3-4-12(16-2)10(8-11)7-9-5-6-17-13(9)14/h3-4,7-8H,5-6H2,1-2H3/b9-7- |
InChIキー |
RDKLRIGBNMDNDI-CLFYSBASSA-N |
異性体SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/CCOC2=O |
正規SMILES |
COC1=CC(=C(C=C1)OC)C=C2CCOC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![9-Amino-N-[3-(Dimethylamino)Propyl]Acridine-4-Carboxamide](/img/structure/B12911696.png)


![4-Methyl-2-(5-nitrofuran-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B12911701.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3-[1,1'-biphenyl]-2-yl-N-methyl-](/img/structure/B12911705.png)
![3(2H)-Pyridazinone, 6-[2-(diethylamino)ethoxy]-2-methyl-](/img/structure/B12911710.png)






